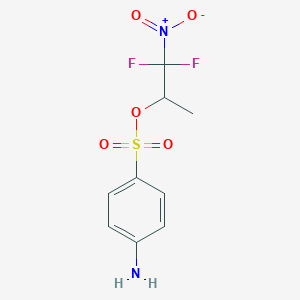

1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate

Description

1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate is a sulfonate ester derivative featuring a nitro group, fluorine substituents, and an aromatic amine moiety. The 4-aminobenzenesulfonate moiety is well-documented in environmental and synthetic chemistry, particularly in dye manufacturing and biodegradation studies .

Properties

Molecular Formula |

C9H10F2N2O5S |

|---|---|

Molecular Weight |

296.25 g/mol |

IUPAC Name |

(1,1-difluoro-1-nitropropan-2-yl) 4-aminobenzenesulfonate |

InChI |

InChI=1S/C9H10F2N2O5S/c1-6(9(10,11)13(14)15)18-19(16,17)8-4-2-7(12)3-5-8/h2-6H,12H2,1H3 |

InChI Key |

BPXGKTNWQXQPRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C([N+](=O)[O-])(F)F)OS(=O)(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate typically involves the reaction of 1,1-difluoro-1-nitropropane with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common reagents and conditions for these reactions include dimethylformamide as a solvent, potassium hydroxide as a base, and palladium on carbon as a catalyst .

Scientific Research Applications

1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to inhibition or activation of their functions . The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonate Compounds

Diisopropylammonium 4-aminobenzenesulfonate

This molecular salt (C₆H₁₆N⁺·C₆H₆NO₃S⁻) shares the 4-aminobenzenesulfonate anion but pairs it with a diisopropylammonium cation. Key differences include:

- Crystal Structure : Forms a 3D hydrogen-bonded network (space group P2₁/c, Z = 4) with N–H···O interactions, unlike the esterified nitro-fluoroalkyl group in the target compound .

- Synthesis : Prepared via neutralization of sulfanilic acid with diisopropylamine, contrasting with the likely multi-step esterification required for the target compound .

4-Aminobenzenesulfonate (4-ABS) in Biodegradation

4-ABS is a parent compound degraded by Hydrogenophaga spp. via deamination to 4-sulfocatechol. The target compound’s nitro and fluoro groups may hinder biodegradation due to increased electron-withdrawing effects, as seen in halogenated xenobiotics .

Agrochemical Sulfonates (e.g., Dichlofluanid)

Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) shares fluorine and sulfonamide groups but differs in backbone structure. Fluorine in both compounds likely enhances stability and lipophilicity, impacting environmental persistence .

Structural and Functional Analysis

Table 1: Comparative Properties of Sulfonate Derivatives

Research Implications and Gaps

- Environmental Fate: Fluorine and nitro groups typically reduce biodegradation rates, as observed in halogenated aromatics .

- Structural Analogues: The conserved sad operon in Hydrogenophaga spp.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.